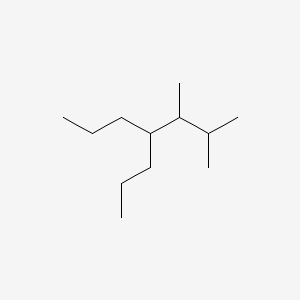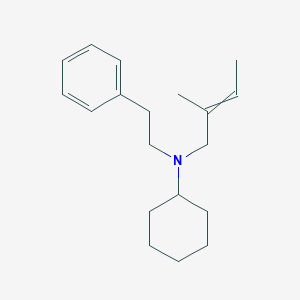![molecular formula C9H12O5 B14561765 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid CAS No. 61779-37-1](/img/structure/B14561765.png)
2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[222]octane-3,3-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[22
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid exerts its effects is primarily through its incorporation into larger molecular structures. Its rigid bicyclic framework provides stability and influences the overall conformation of the molecules it is part of. This can enhance the binding affinity and specificity of drug molecules to their targets, thereby improving their efficacy .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
Uniqueness: 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid stands out due to its ability to improve the water solubility and metabolic stability of drug molecules. Its incorporation into drug structures can lead to new bioactive analogs with enhanced properties .
Properties
CAS No. |
61779-37-1 |
|---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C9H12O5/c10-7(11)9(8(12)13)5-1-3-6(14-9)4-2-5/h5-6H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
KAARCFGDJJRYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(O2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


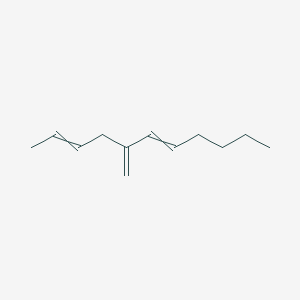

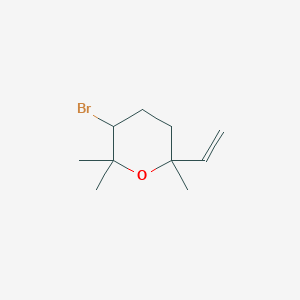
![(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol](/img/structure/B14561690.png)
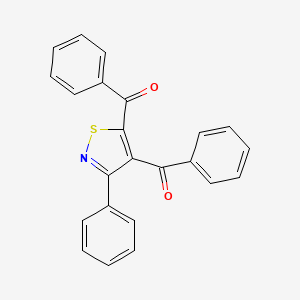
![3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14561700.png)
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole](/img/structure/B14561706.png)
![2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol](/img/structure/B14561710.png)
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14561713.png)
![Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14561715.png)
arsanium perchlorate](/img/structure/B14561726.png)

